Ethyl 4-hexylpyridine-1(4H)-carboxylate
Description
Ethyl 4-hexylpyridine-1(4H)-carboxylate is a pyridine derivative characterized by a hexyl substituent at the 4-position of the pyridine ring and an ethyl ester group at the 1-position. Pyridine derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their aromaticity, stability, and tunable reactivity. The hexyl chain in this compound likely enhances lipophilicity, influencing solubility and biological interactions compared to shorter-chain analogs .
Properties
CAS No. |
82126-17-8 |
|---|---|
Molecular Formula |
C14H23NO2 |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
ethyl 4-hexyl-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C14H23NO2/c1-3-5-6-7-8-13-9-11-15(12-10-13)14(16)17-4-2/h9-13H,3-8H2,1-2H3 |
InChI Key |
UGBKZHHAFQHEAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1C=CN(C=C1)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-hexylpyridine-1(4H)-carboxylate typically involves the condensation of 4-hexylpyridine with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hexyl chain, leading to the formation of carboxylic acids or ketones.
Reduction: The compound can be reduced to form various derivatives, such as alcohols, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a precursor for drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 4-hexylpyridine-1(4H)-carboxylate is not fully understood, but it is believed to interact with specific molecular targets within cells. The pyridine ring can engage in π-π interactions with aromatic amino acids in proteins, potentially affecting their function. Additionally, the ester group may undergo hydrolysis, releasing the active carboxylate form, which can further interact with cellular components.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds are structurally or functionally related to ethyl 4-hexylpyridine-1(4H)-carboxylate:
| Compound Name | Core Structure | Key Substituents | Unique Properties/Applications | Reference |
|---|---|---|---|---|
| This compound | Pyridine | 4-hexyl, 1-ethyl ester | High lipophilicity; potential for membrane permeability | N/A |
| Phenyl 4-ethyl-2,3,5-trimethylpyridine-1(4H)-carboxylate | Pyridine | 4-ethyl, 2,3,5-methyl, 1-phenyl ester | Agrochemical applications; steric hindrance from methyl groups | |
| Ethyl 1-(ethylsulfonyl)piperidine-4-carboxylate | Piperidine | 1-ethylsulfonyl, 4-ethyl ester | Enhanced reactivity due to sulfonyl group; industrial applications | |
| Ethyl 4-({[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate | Piperidine-triazole | 4-ethylphenyl-triazole, 1-ethyl ester | Bioactive scaffold for drug discovery; triazole-mediated interactions | |
| Ethyl 1-ethylpiperidine-4-carboxylate | Piperidine | 1-ethyl, 4-ethyl ester | Simplified structure; intermediate in organic synthesis |
Key Observations:
The ethyl ester at the 1-position is a common feature in prodrugs, enhancing bioavailability through hydrolysis in vivo .
Functional Groups : Sulfonyl () or triazole () groups in analogs introduce polar or hydrogen-bonding motifs, altering solubility and target binding. The hexyl group, in contrast, prioritizes lipophilicity .
Pharmaceutical Potential
- Pyridine derivatives with long alkyl chains (e.g., hexyl) are explored in kinase inhibitors and antimicrobial agents due to their ability to penetrate cellular membranes .
- Piperidine-triazole hybrids () demonstrate histone demethylase inhibition, suggesting that the target compound’s pyridine core could be tailored for epigenetic therapies by incorporating bioactive substituents .
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